N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide
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Description
N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide is a useful research compound. Its molecular formula is C19H32N6O2S and its molecular weight is 408.57. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anticancer Applications
- Novel pyrazole derivatives, including those related to the chemical structure , have been developed with potential antimicrobial and anticancer activities. Research indicates that certain synthesized compounds exhibit higher anticancer activity compared to reference drugs like doxorubicin, along with good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Anti-Inflammatory and Analgesic Activities
- Research into pyrazolone derivatives attached to a pyrimidine moiety has shown promise in the development of compounds with anti-inflammatory, analgesic, and antipyretic activities. The presence of specific substituents on the phenyl ring linked to the amino pyrimidine is associated with activities comparable to standard treatments (Antre, Cendilkumar, Goli, Andhale, & Oswal, 2011).
Cytotoxicity Against Cancer Cells
- Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their evaluation for cytotoxic activity against cancer cells have been conducted, showing that certain compounds possess in vitro cytotoxic potential against Ehrlich Ascites Carcinoma (EAC) cells, pointing to the potential use of these compounds in cancer research (Hassan, Hafez, & Osman, 2014).
Antiviral and Antimicrobial Potentials
- Another study on pyrazolo[3,4-d]pyrimidin derivatives highlighted the preparation and evaluation of compounds with significant antiviral and antimicrobial activities, suggesting the utility of these compounds in developing new therapeutic agents (Saxena, Coleman, Drach, & Townsend, 1990).
Properties
IUPAC Name |
N-[2-[4-(2-methoxyethylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-propylpentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N6O2S/c1-5-7-14(8-6-2)18(26)21-9-11-25-17-15(13-22-25)16(20-10-12-27-3)23-19(24-17)28-4/h13-14H,5-12H2,1-4H3,(H,21,26)(H,20,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGOSBPGMQTCQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCCN1C2=NC(=NC(=C2C=N1)NCCOC)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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